molecular formula C13H15BrN2O2S B2579279 N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865162-61-4

N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2579279
CAS No.: 865162-61-4
M. Wt: 343.24
InChI Key: KICHOYPQVPTMER-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide” is a chemical compound with the molecular formula C13H15BrN2O2S . Its average mass is 343.239 Da and its monoisotopic mass is 342.003754 Da .

Scientific Research Applications

Antitumor and Antiproliferative Activity

A series of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities. Compounds exhibited potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Compound 6a showed significant inhibitory activity against HeLa cells and induced apoptosis and G1-phase arrest in the cell cycle, suggesting potential application in cancer therapy (Wu et al., 2017).

Antimicrobial Activity

Research on benzothiazole acetamide derivatives has shown good antimicrobial activity. Novel sulphonamide derivatives displayed promising results against various microbial strains, with some compounds showing high activity, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).

Photovoltaic Efficiency and Photochemical Modeling

Benzothiazolinone acetamide analogs have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds exhibited good light harvesting efficiency (LHE) and suitable free energy for electron injection, indicating their utility in photovoltaic applications. This highlights the compound's potential in renewable energy technologies (Mary et al., 2020).

Nonlinear Optical (NLO) Activity

The benzothiazolinone acetamide analogs also demonstrated significant nonlinear optical (NLO) activity, which is critical for applications in optical switching, optical modulation, and telecommunication. The study provided insights into the electronic and structural features contributing to NLO properties (Mary et al., 2020).

Ligand-Protein Interactions

Molecular docking studies of benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1) revealed significant binding interactions. Such studies are pivotal for the design of new therapeutic agents by understanding the molecular basis of ligand-receptor interactions, suggesting potential applications in drug design and development (Mary et al., 2020).

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-3-18-7-6-16-11-5-4-10(14)8-12(11)19-13(16)15-9(2)17/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHOYPQVPTMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.